molecular formula C7H8BrN3 B062003 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 175137-59-4

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B062003
M. Wt: 214.06 g/mol
InChI Key: QQTALTIGHKIMSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related pyrazole derivatives involves various strategies, including the reaction of rhodium complexes with sodium salts of 3,5-dimethylpyrazole in acetonitrile, leading to diamagnetic compounds and further formation of adducts with unidentate ligands (Barron et al., 1985). Another approach includes treatment of 4-substituted 3,5-dimethyl-1-nitro-1H-pyrazoles with secondary amines in acetonitrile, facilitating functionalization of one of the methyl groups (Lammers et al., 1995).

Molecular Structure Analysis

Crystallographic studies reveal diverse molecular structures and complexation behaviors in pyrazole derivatives. For instance, Rhodium(II) pyrazolate complexes exhibit a binuclear tetra bridged structure, as determined by X-ray diffraction (Barron et al., 1985). Similarly, palladium(II) complexes with hybrid pyrazole ligands demonstrate monomeric and dimeric species depending on the solvent used (Guerrero et al., 2008).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives under different conditions highlights their potential for chemical synthesis and modification. For example, pyrazolylamidino ligands can be formed through the coupling of acetonitrile and pyrazoles, showcasing reversible intramolecular processes that are influenced by factors such as temperature and the nature of the pyrazole (Gómez-Iglesias et al., 2014).

Physical Properties Analysis

The electrochemical properties of pyrazole derivatives have been extensively studied. For instance, 4-[(Anthracen -9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one exhibits distinct oxidation and reduction processes in acetonitrile solvent, highlighting its potential in electrochemical applications (Asiri et al., 2011).

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been utilized in the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes exhibit different forms depending on the solvent used, such as monomeric chelated complexes in acetonitrile and binuclear compounds in tetrahydrofuran. These compounds have been fully characterized and studied using diffusion NMR and theoretical calculations, revealing interesting properties like complex NMR spectra and different conformers that do not interconvert at room temperature (Guerrero et al., 2008).

Development of New Heterocyclic Compounds

This chemical has been instrumental in the development of new heterocyclic compounds. For instance, it has been used in the synthesis of 3-dialkylaminomethyl-5-methyl-4-substituted-1H-pyrazoles, which represents a new method for functionalizing one of the methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles (Lammers et al., 1995). Additionally, it has been involved in synthesizing N,N,N',N'-tetradentate pyrazoly compounds showing specific antifungal properties against Saccharomyces cerevisiae (Abrigach et al., 2016).

Applications in Organic Chemistry

In organic chemistry, it has been used in the nucleophilic behavior studies of DBU and DBN in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, leading to unexpected products and proposing a reaction mechanism involving an elimination of HNO2 (Lammers et al., 1994). Furthermore, it has been part of the process in synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives showing antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Metal Extraction and Complex Formation

This chemical has also found applications in extracting metal ions from aqueous solutions using liquid-liquid extraction methodology and in the study of new metallomacrocyclic Pd(II) complexes (Lamsayah et al., 2015).

Safety And Hazards

The safety information available indicates that “(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTALTIGHKIMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380928
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

CAS RN

175137-59-4
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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